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Compound Name: 2-Chloro-4-(thiazol-5-yl)phenol

Cat. No.: B8064658 Get Quote

An In-depth Technical Guide to 2-Chloro-4-(thiazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(thiazol-5-yl)phenol, a
heterocyclic compound of significant interest in medicinal chemistry. We delve into its

fundamental chemical properties, present a detailed, mechanistically-grounded synthetic

pathway, and explore its potential therapeutic applications based on established structure-

activity relationships of its constituent moieties. This document includes exemplary

experimental protocols for synthesis and biological screening, detailed safety and handling

procedures, and visual diagrams to elucidate complex chemical workflows and concepts. The

objective is to equip researchers and drug development professionals with the foundational

knowledge required to effectively utilize this molecule in their research endeavors.

Introduction: The Significance of Thiazole-Phenol
Hybrids
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structural

component of over 18 FDA-approved drugs.[1] This five-membered heterocycle, containing

both sulfur and nitrogen, is a key pharmacophore associated with a vast spectrum of biological

activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]

When hybridized with a phenolic moiety—another structure renowned for its antioxidant and

hydrogen-bonding capabilities—the resulting molecule presents a compelling starting point for
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drug discovery.[2] The strategic incorporation of a chlorine atom can further enhance molecular

properties by modulating lipophilicity, metabolic stability, and binding interactions. 2-Chloro-4-
(thiazol-5-yl)phenol embodies this molecular hybridization strategy, combining three critical

pharmacophoric elements into a single, synthetically accessible scaffold. This guide serves as

a technical primer on its properties, synthesis, and potential as a versatile building block for

novel therapeutic agents.

Compound Identification and Physicochemical
Properties
A precise understanding of a compound's physical and chemical properties is fundamental to

its application in research and development.

IUPAC Name: 2-Chloro-4-(1,3-thiazol-5-yl)phenol

CAS Number: 1823423-09-1[3]

Molecular Formula: C₉H₆ClNOS

SMILES String:c1c(cc(c(c1)Cl)O)c2cncs2

The key physicochemical data for 2-Chloro-4-(thiazol-5-yl)phenol are summarized in the

table below. These parameters are critical for predicting its behavior in various experimental

settings, from reaction conditions to biological assays.
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Property Value Source

Molecular Weight 211.67 g/mol [3]

Purity >95% (Typical) [3]

XLogP3 (Predicted) 2.9 - 3.5
(Predicted based on similar

structures)

Hydrogen Bond Donors 1 (Calculated)

Hydrogen Bond Acceptors 3 (Calculated)

Appearance
Pale yellow to brown solid

(Predicted)

(Inferred from similar

compounds)

Synthesis and Mechanistic Insights
The construction of the thiazole ring is most classically achieved via the Hantzsch thiazole

synthesis.[4] This robust and versatile method involves the cyclocondensation of a thioamide

with an α-halocarbonyl compound. For 2-Chloro-4-(thiazol-5-yl)phenol, a plausible and

efficient synthetic route begins with the preparation of 4-hydroxy-3-chlorothiobenzamide, which

is then cyclized with an appropriate α-halocarbonyl equivalent.

Proposed Synthetic Workflow
The synthesis can be logically broken down into two primary stages: formation of the key

thioamide intermediate and the subsequent Hantzsch cyclization.
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Stage 1: Thioamide Formation

Stage 2: Hantzsch Cyclization

Purification & Verification

2-Chloro-4-hydroxybenzonitrile

Thioamidation
(e.g., Lawesson's Reagent or H2S)

Intermediate:
3-Chloro-4-hydroxythiobenzamide

Cyclocondensation Reaction
(Solvent: Ethanol, Reflux)

α-Haloacetaldehyde equivalent
(e.g., Bromoacetaldehyde diethyl acetal)

Final Product:
2-Chloro-4-(thiazol-5-yl)phenol

Crude Product

Column Chromatography

Characterization
(NMR, MS, HPLC)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Chloro-4-(thiazol-5-yl)phenol.
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Exemplary Experimental Protocol: Hantzsch Cyclization
This protocol describes the cyclization step, a critical part of the synthesis.

Materials:

3-Chloro-4-hydroxythiobenzamide (1.0 eq)

Bromoacetaldehyde diethyl acetal (1.1 eq)

Anhydrous Ethanol

Hydrochloric Acid (4M in Dioxane)

Procedure:

To a solution of 3-Chloro-4-hydroxythiobenzamide in anhydrous ethanol, add

bromoacetaldehyde diethyl acetal.

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer

Chromatography (TLC). The causality for heating is to provide the necessary activation

energy for the nucleophilic attack of the thioamide sulfur onto the α-halocarbonyl, followed by

intramolecular cyclization and dehydration.

Upon completion, cool the mixture to room temperature and concentrate under reduced

pressure to remove the solvent.

Redissolve the crude residue in a minimal amount of ethanol and add a 4M solution of HCl in

dioxane. This step hydrolyzes the acetal protecting group to reveal the aldehyde, which

rapidly cyclizes to form the thiazole ring.

Stir for 1 hour at room temperature.

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

in vacuo.

Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate

gradient) to yield the pure 2-Chloro-4-(thiazol-5-yl)phenol.

Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR,

and High-Resolution Mass Spectrometry (HRMS) to ensure it matches the expected

molecular formula and structure.

Potential Applications in Drug Discovery
The structural motifs of 2-Chloro-4-(thiazol-5-yl)phenol suggest several promising avenues

for therapeutic development. The combination of the thiazole ring, a halogenated phenol,

creates a platform with potential multi-target activity.

Pharmacophoric Contributions

Potential Therapeutic Areas

2-Chloro-4-(thiazol-5-yl)phenol Thiazole Ring Phenolic -OH Chloro Group

Metal Chelation
Bioisostere for other rings

Core of many antimicrobials & kinase inhibitors

Provides scaffold

H-Bond Donor/Acceptor
Antioxidant Activity (Radical Scavenging)

Key interaction with receptor sites

Provides key interactions

Increases Lipophilicity (Membrane Permeation)
Modulates Metabolic Stability

Fills Hydrophobic Pockets in Targets

Modulates properties

Antimicrobial Agent

Anticancer Agent
(e.g., CDK9, BRAF inhibition)

Anti-inflammatory

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b8064658?utm_src=pdf-body
https://www.benchchem.com/product/b8064658?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8064658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) concepts.

Antimicrobial Activity: Thiazole derivatives are well-documented antimicrobial agents.[5][6]

The mechanism often involves disrupting bacterial cell wall synthesis, inhibiting essential

enzymes, or interfering with quorum sensing. The phenolic group can also contribute by

disrupting cell membranes. This compound could serve as a lead for developing new

antibiotics or antifungals.[7]

Anticancer Activity: Numerous kinase inhibitors incorporate the thiazole scaffold. For

instance, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as

highly active CDK9 inhibitors, a key target in cancer therapy.[8] The 2-chloro-4-phenol moiety

could be functionalized to mimic the anilinopyrimidine structure, positioning this compound

as a valuable intermediate for novel kinase inhibitor synthesis.

Antioxidant and Anti-inflammatory Activity: Phenolic compounds are known for their ability to

scavenge free radicals, which is a key factor in their anti-inflammatory and cytoprotective

effects.[2] The antioxidant potential of this molecule could be evaluated using standard

assays like the DPPH radical scavenging assay.[2]

Exemplary Protocol: In Vitro Antimicrobial Screening
(Broth Microdilution)
This protocol outlines a standard method to assess the compound's minimum inhibitory

concentration (MIC) against bacterial strains.

Prepare a stock solution of 2-Chloro-4-(thiazol-5-yl)phenol in dimethyl sulfoxide (DMSO).

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-

Hinton Broth (MHB) to achieve a range of concentrations.

Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to

a final concentration of 5 x 10⁵ CFU/mL in each well.

Include positive (bacteria only) and negative (broth only) controls.
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Incubate the plate at 37°C for 18-24 hours.

Self-Validation: Determine the MIC by visual inspection. The MIC is the lowest concentration

of the compound that completely inhibits visible bacterial growth. The validity of the assay is

confirmed by robust growth in the positive control well and no growth in the negative control.

Safety, Handling, and Storage
As a chlorinated phenolic compound, 2-Chloro-4-(thiazol-5-yl)phenol requires careful

handling in a laboratory setting. The following precautions are based on guidelines for similar

chemical classes.[9][10][11]

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., neoprene or nitrile), and chemical splash goggles.[9][11]

Handling: Use this compound only within a certified chemical fume hood to avoid inhalation

of dust or vapors.[9] Avoid contact with skin and eyes. In case of skin contact, wash

immediately and thoroughly with water.[11] Do not ingest.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from strong oxidizing agents, heat, and direct sunlight.[11]

Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in

accordance with local, state, and federal regulations.

Conclusion
2-Chloro-4-(thiazol-5-yl)phenol is a strategically designed molecule that stands at the

intersection of several key areas of medicinal chemistry. Its hybrid structure, featuring a

privileged thiazole ring, a reactive phenolic group, and a modulating chlorine atom, makes it a

highly valuable scaffold for the development of new therapeutic agents. The synthetic

accessibility via established methods like the Hantzsch synthesis further enhances its appeal

for researchers. With potential applications spanning antimicrobial, anticancer, and anti-

inflammatory domains, this compound represents a promising starting point for drug discovery

campaigns. This guide provides the essential technical knowledge to empower scientists to

explore its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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